Sulfamidopyrine chemical structure and properties
Sulfamidopyrine chemical structure and properties
An In-Depth Technical Guide to Sulfamidopyrine: Structure, Properties, and Analysis
Introduction
Sulfamidopyrine, also known as Melaminsulfone, is a chemical entity belonging to the pyrazolone class of compounds. Structurally, it is a derivative of metamizole (Dipyrone) and is often considered an impurity or metabolite of this widely used non-steroidal anti-inflammatory drug (NSAID).[1][] While its primary pharmacological profile is linked to anti-inflammatory and analgesic properties, its "sulfamido-" prefix also places it within the broader chemical family of sulfonamides. This dual identity makes Sulfamidopyrine a subject of interest for researchers in drug development, analytical chemistry, and toxicology. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and relevant analytical methodologies from the perspective of a senior application scientist.
Chemical Identity and Structure
The foundational aspect of understanding any compound is its molecular structure. Sulfamidopyrine is formally named sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate.[3] Its structure features a pyrazolone ring, which is characteristic of drugs like antipyrine and metamizole, substituted with a methanesulfonate group.
Key Identifiers:
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IUPAC Name: sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate[]
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Synonyms: Sulfamipyrine, Melaminsulfone, 4-N-Demethylanalgin[1][4]
Below is a two-dimensional representation of the Sulfamidopyrine sodium salt structure.
Caption: 2D chemical structure of Sulfamidopyrine Sodium Salt.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological systems, its formulation characteristics, and the analytical methods suitable for its detection. Sulfamidopyrine is typically supplied as a white solid.[]
| Property | Value | Source(s) |
| Molecular Weight | 319.31 g/mol | [1][][3] |
| Exact Mass | 319.0603 Da | [1] |
| Melting Point | >195°C (decomposes) | [] |
| Appearance | White Solid | [] |
| Solubility | DMSO (~20 mg/ml), PBS (pH 7.2; ~10 mg/ml), DMF (~5 mg/ml), Methanol (Slightly), Ethanol (~0.5 mg/ml) | [][4] |
| InChI Key | ZFDPAZDODACYOG-UHFFFAOYSA-M | [1][] |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] | [][3] |
Synthesis and Characterization
General Synthetic Approach
The causality behind this proposed pathway is based on well-established reactions:
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Starting Material : 4-aminoantipyrine is the logical precursor as it contains the complete pyrazolone ring system with a reactive primary amine at the C4 position.
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Sulfonamide Formation : The key step is the formation of the S-N bond. A common method involves reacting an amine with a sulfonyl chloride. However, for a methanesulfonate group attached to the nitrogen, a more plausible route is the reaction of the amine with formaldehyde and sodium bisulfite (a variation of the Strecker sulfite synthesis).
This approach is efficient for creating aminomethanesulfonates, which is the precise functional group present in Sulfamidopyrine.
Characterization Protocol: A Self-Validating System
Confirming the identity and purity of a synthesized batch of Sulfamidopyrine is critical. A multi-technique approach ensures a self-validating system where the weaknesses of one method are covered by the strengths of another.
Step-by-Step Characterization Workflow:
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
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Objective: To determine the purity of the compound and identify any potential impurities.
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Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[5]
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Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[5] The gradient allows for the effective separation of compounds with varying polarities.
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Detection: UV-Vis detector set at the λmax of Sulfamidopyrine (~254 nm).[4]
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Validation: A single, sharp peak at the expected retention time indicates high purity. The peak area percentage can be used to quantify purity.
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Mass Spectrometry (MS) for Molecular Weight Confirmation:
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Objective: To confirm the molecular weight and elemental composition.
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Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Procedure: The eluent from the HPLC is directed into the MS.
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Validation: The resulting mass spectrum should show a prominent ion corresponding to the exact mass of the Sulfamidopyrine anion (C₁₂H₁₄N₃O₄S⁻) at m/z 296.07, validating the molecular formula.
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Nuclear Magnetic Resonance (NMR) for Structural Elucidation:
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Objective: To confirm the precise arrangement of atoms and functional groups.
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Technique: ¹H NMR and ¹³C NMR spectroscopy.
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Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.
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Validation: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and position of signals in the ¹³C spectrum, must match the expected structure of Sulfamidopyrine. This provides unambiguous structural confirmation.
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Mechanism of Action and Pharmacology
The pharmacology of Sulfamidopyrine is primarily understood through its relationship with metamizole and its classification as an NSAID.[1] The core mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition Pathway: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. By inhibiting these enzymes, Sulfamidopyrine would reduce the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. This is a distinct mechanism from sulfonamide antibiotics, which inhibit folic acid synthesis in bacteria by targeting the dihydropteroate synthase enzyme.[6] While Sulfamidopyrine contains a sulfa- group, its primary pharmacological action is not antibacterial but anti-inflammatory.
The diagram below illustrates the arachidonic acid cascade and the site of action for NSAIDs like Sulfamidopyrine.
Caption: Mechanism of action for NSAIDs via COX enzyme inhibition.
Toxicology and Safety Profile
Pharmacology and toxicology are intrinsically linked.[7] The safety profile of Sulfamidopyrine is not extensively documented as an independent drug but can be inferred from its parent compound, metamizole. Metamizole carries a risk of serious adverse effects, most notably agranulocytosis, a severe drop in white blood cells. Therefore, any research or development involving Sulfamidopyrine must proceed with caution, assuming a similar potential for hematological toxicity. Sulfonation is a key metabolic process that can lead to either detoxification or, in some cases, bioactivation of compounds to toxic intermediates.[8]
Analytical Methodologies
The ability to accurately quantify a compound in various matrices is essential for drug development and quality control. A robust analytical method must be validated for specificity, linearity, accuracy, and precision.
Protocol: Quantification of Sulfamidopyrine in a Solution by HPLC-UV
This protocol describes a standard method for determining the concentration of Sulfamidopyrine.
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Preparation of Standards:
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Prepare a stock solution of Sulfamidopyrine sodium salt at 1 mg/mL in a 50:50 mixture of methanol and water.
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Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).
-
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Sample Preparation:
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Dilute the unknown sample with the mobile phase to fall within the range of the calibration curve.
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Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.
-
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Chromatographic Conditions:
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Instrument: HPLC system with UV-Vis detector (e.g., Thermo Ultimate 3000).[5]
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% methanol.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.[5]
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Column Temperature: 30°C.[5]
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Detection Wavelength: 254 nm.[4]
-
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Data Analysis:
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Integrate the peak area of the Sulfamidopyrine peak for all standards and samples.
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Construct a calibration curve by plotting peak area versus concentration for the standards.
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Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
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The diagram below outlines the logical workflow for this analytical protocol.
Caption: Workflow for quantitative analysis of Sulfamidopyrine via HPLC-UV.
Conclusion
Sulfamidopyrine is a pyrazolone-derived compound with a well-defined chemical structure and a set of physicochemical properties that make it amenable to standard analytical techniques like reverse-phase HPLC. Its primary pharmacological relevance stems from its role as a metabolite or impurity of the NSAID metamizole, and its mechanism of action is presumed to be the inhibition of COX enzymes. While it contains a sulfonamide-related functional group, it should not be confused with sulfonamide antibiotics. The analytical protocols outlined here provide a robust framework for the characterization and quantification of Sulfamidopyrine, ensuring the scientific integrity required for advanced research and development applications.
References
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PubChem. (n.d.). Sulfamidopyrine sodium. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
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